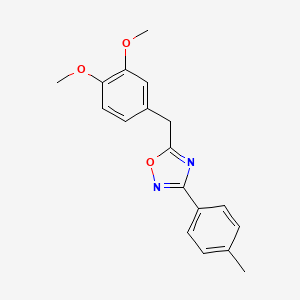![molecular formula C22H26N4O3 B5657264 2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5657264.png)
2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction :This compound belongs to a broader class of chemicals that have been explored for their potential applications in various fields such as medicinal chemistry and materials science. Specifically, this compound is structurally related to quinolines, which are heterocyclic aromatic organic compounds with wide-ranging applications.
Synthesis Analysis :The synthesis of compounds related to 2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline often involves multi-step chemical reactions including amino protection, nucleophilic reaction, and deprotection steps. These processes are typically followed by purification using techniques such as silica gel chromatography to achieve the desired purity and yield (Guo Qian-yi, 2011).
Molecular Structure Analysis :Compounds in this family typically exhibit complex molecular structures characterized by the presence of multiple functional groups and heterocyclic rings. The structures are often elucidated using spectroscopic methods such as IR, GC-MS, 1H-NMR, and X-ray crystallography. These techniques help in determining the precise arrangement of atoms within the molecule and verifying the successful synthesis of the target compound (N. Perin et al., 2011).
Chemical Reactions and Properties :The chemical reactions involving these compounds can include interactions with DNA, as some derivatives have been explored as potential fluorescent probes for DNA detection. This indicates that such compounds can interact with biological molecules, which could be relevant in the context of their potential medicinal applications (N. Perin et al., 2011).
Propiedades
IUPAC Name |
[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(2-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-13-12-25-11-9-23-21(25)16-6-5-10-26(15-16)22(27)18-14-20(29-2)24-19-8-4-3-7-17(18)19/h3-4,7-9,11,14,16H,5-6,10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELHNQDYHEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5657182.png)


![10-methoxy-5-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5657212.png)
![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)
![4-(N,N-diethylglycyl)-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5657220.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5657240.png)
![N-{rel-(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5657245.png)
![methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate](/img/structure/B5657251.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B5657258.png)
![{(3R*,4R*)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5657268.png)
![(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5657274.png)

